molecular formula C24H17N5O3S B12159611 N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide

N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide

Cat. No.: B12159611
M. Wt: 455.5 g/mol
InChI Key: FGQJOOHZIHENMW-UHFFFAOYSA-N
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Description

N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide is a complex organic compound that features both indole and quinazoline moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide typically involves the condensation of an indole derivative with a quinazoline derivative under specific reaction conditions. The process may include steps such as:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.

    Formation of the Quinazoline Derivative: This involves the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Condensation Reaction: The final step involves the reaction of the indole and quinazoline derivatives with a suitable hydrazide under controlled conditions, such as refluxing in ethanol or another solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide: Shares the indole moiety but lacks the quinazoline structure.

    4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]benzene derivatives: Similar indole structure with different substituents.

Uniqueness

N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide is unique due to its combination of indole and quinazoline moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H17N5O3S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C24H17N5O3S/c30-20(27-28-21-16-10-4-6-12-18(16)25-22(21)31)14-33-24-26-19-13-7-5-11-17(19)23(32)29(24)15-8-2-1-3-9-15/h1-13,25,31H,14H2

InChI Key

FGQJOOHZIHENMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N=NC4=C(NC5=CC=CC=C54)O

Origin of Product

United States

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